Product packaging for 7-Fluoroquinolin-2(1H)-one(Cat. No.:CAS No. 148136-14-5)

7-Fluoroquinolin-2(1H)-one

Cat. No.: B122021
CAS No.: 148136-14-5
M. Wt: 163.15 g/mol
InChI Key: IPFWGOPYTUCFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoroquinolin-2(1H)-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This quinolinone derivative serves as a versatile synthetic intermediate and privileged scaffold for developing novel pharmacologically active molecules. Quinolinone core structures are known for their broad spectrum of biological activities. Research highlights the potential of related quinolinonyl diketo acid derivatives as potent inhibitors of HIV-1 integrase (IN), an essential enzyme for viral replication, showcasing their value in antiviral research . Furthermore, the quinolinone structure is a recognized pharmacophore in antibacterial agents, where similar compounds function by inhibiting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV . The synthetic flexibility of the quinolinone core allows for extensive functionalization at various positions, enabling researchers to fine-tune biological activity and physicochemical properties . This makes this compound a valuable building block for constructing compound libraries in hit-to-lead optimization campaigns. The compound is provided with high purity to ensure consistent and reliable research results. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B122021 7-Fluoroquinolin-2(1H)-one CAS No. 148136-14-5

Properties

IUPAC Name

7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFWGOPYTUCFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597772
Record name 7-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148136-14-5
Record name 7-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Fluoroquinolin 2 1h One and Its Derivatives

Established Synthetic Pathways to the 7-Fluoroquinolin-2(1H)-one Core

The foundational synthesis of the this compound core relies on established chemical transformations that have been refined over time. These methods primarily involve the construction of the bicyclic quinolinone system through intramolecular cyclization or the introduction of the essential fluoro group onto a pre-existing quinolinone precursor.

Intramolecular Cyclization Reactions (e.g., Camps' Method)

A prominent method for constructing the quinolinone skeleton is the Camps cyclization. wikipedia.org This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form a hydroxyquinoline, which exists in tautomeric equilibrium with the quinolinone form. wikipedia.org For the synthesis of this compound, a suitable precursor such as an N-acyl derivative of 2-amino-4-fluoroacetophenone would be required. The reaction proceeds via an intramolecular aldol-type condensation, where the enolate generated from the acetophenone methyl group attacks the amide carbonyl, followed by dehydration to yield the quinolinone ring system. The choice of base and reaction conditions can influence the regioselectivity of the cyclization, potentially leading to different isomers.

While specific examples detailing the Camps cyclization for the direct synthesis of this compound are not extensively documented in readily available literature, the general principle of the reaction provides a viable synthetic route. The starting material, 2-amino-4-fluoroacetophenone, can be synthesized from 3-fluoroaniline. The subsequent acylation and base-mediated cyclization would then yield the desired this compound core.

Functionalization of Precursors to Introduce the 7-Fluoro Moiety

An alternative approach to the this compound core involves the introduction of the fluorine atom at the 7-position of a pre-synthesized quinolin-2(1H)-one scaffold. This can be achieved through electrophilic fluorination reactions. wikipedia.org In this method, the quinolinone ring, being an electron-rich aromatic system, can undergo electrophilic substitution.

Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed as electrophilic fluorine sources. wikipedia.orgsigmaaldrich.com The reaction typically requires a catalyst and careful control of reaction conditions to ensure regioselectivity, directing the fluorine atom to the desired C7 position. The electronic properties of the quinolinone ring and the presence of directing groups can influence the outcome of the fluorination.

Table 1: Comparison of Established Synthetic Pathways

MethodDescriptionStarting Materials (Example)Key ReagentsAdvantages
Camps' Cyclization Intramolecular aldol-type condensation of an o-acylaminoacetophenone. wikipedia.org2-Amino-4-fluoroacetophenone derivativeBase (e.g., NaOH, KOH)Convergent synthesis, builds the core in one step.
Electrophilic Fluorination Introduction of a fluorine atom onto a pre-existing quinolin-2(1H)-one ring. wikipedia.orgQuinolin-2(1H)-oneElectrophilic fluorine source (e.g., NFSI, Selectfluor®)Useful for late-stage fluorination.

Novel and Evolving Synthetic Strategies for this compound Derivatization

Modern synthetic organic chemistry offers a plethora of tools for the derivatization of heterocyclic scaffolds like this compound. These advanced methodologies enable the introduction of a wide range of functional groups, allowing for the fine-tuning of the molecule's properties for various applications.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of this compound derivatives is crucial, particularly when chiral centers are introduced into the molecule. While specific literature on the stereoselective synthesis of this compound derivatives is limited, general principles of asymmetric synthesis can be applied. For instance, if a substituent introduced at another position on the quinolinone ring creates a stereocenter, chiral auxiliaries, catalysts, or reagents can be employed to control the stereochemical outcome. An example of a related stereoselective synthesis involves chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents, highlighting the importance of stereochemistry in the biological activity of quinolone derivatives. acs.org

Palladium-Catalyzed Carbonylation Reactions in Quinolone Synthesis

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of quinolones. nih.gov These reactions typically involve the coupling of an o-iodoaniline derivative with a terminal alkyne and carbon monoxide in the presence of a palladium catalyst. This three-component reaction allows for the rapid construction of the quinolone core. For the synthesis of this compound, a 4-fluoro-2-iodoaniline could be utilized as a key starting material. The palladium catalyst facilitates the insertion of carbon monoxide and the subsequent cyclization to form the quinolinone ring. nih.gov Recent advancements in this area focus on the use of CO-releasing molecules (CORMs) to avoid the handling of gaseous carbon monoxide, enhancing the safety and practicality of the method. nih.gov

Cross-Coupling Reactions for Scaffold Modification (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are invaluable for the derivatization of the this compound scaffold. To utilize these reactions, a halo-substituted precursor, such as 7-bromo- or 7-iodoquinolin-2(1H)-one, is typically required.

The Suzuki-Miyaura coupling reaction allows for the formation of carbon-carbon bonds by coupling the 7-halo-quinolin-2(1H)-one with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, or alkyl substituents at the 7-position.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon triple bond by coupling the 7-halo-quinolin-2(1H)-one with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl-substituted 7-fluoroquinolin-2(1H)-ones can serve as versatile intermediates for further transformations.

Table 2: Overview of Novel Synthetic Strategies for Derivatization

MethodDescriptionSubstrate (Example)Key ReagentsIntroduced Functionality
Palladium-Catalyzed Carbonylation Three-component reaction of an o-iodoaniline, an alkyne, and CO. nih.gov4-Fluoro-2-iodoanilinePalladium catalyst, Alkyne, CO or CORMForms the quinolinone core with substituents.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a halo-quinoline with a boronic acid. rsc.orgrsc.org7-Bromoquinolin-2(1H)-onePalladium catalyst, Boronic acid, BaseAryl, heteroaryl, alkyl groups at C7.
Sonogashira Coupling Palladium/copper-catalyzed cross-coupling of a halo-quinoline with a terminal alkyne. organic-chemistry.orglibretexts.org7-Iodoquinolin-2(1H)-onePalladium catalyst, Copper(I) salt, Terminal alkyne, BaseAlkynyl groups at C7.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies. In the context of this compound and its derivatives, green chemistry principles are being increasingly integrated to minimize the environmental footprint of their synthesis. These approaches focus on the use of alternative energy sources, eco-friendly solvents, and efficient catalytic systems to improve reaction efficiency while reducing waste and hazardous substance use. sruc.ac.uk

Key green strategies explored for the synthesis of quinolinone scaffolds include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of greener solvents and catalysts. qeios.com These methods offer significant advantages over traditional synthetic routes, which often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents. sruc.ac.uk

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically reduce reaction times and improve yields. ijbpas.comnih.gov In the synthesis of quinolinone derivatives, microwave-assisted methods have been shown to accelerate reactions that would otherwise require prolonged heating under conventional conditions. nih.gov For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved in moderate to good yields (51–71%) under microwave irradiation using bismuth chloride (BiCl3) as a catalyst in ethanol (B145695). nih.gov This approach highlights the potential for combining microwave technology with non-toxic and readily available catalysts to create more sustainable synthetic pathways. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. researchgate.net This method has been successfully applied to the synthesis of various quinoline (B57606) derivatives, often leading to higher yields and shorter reaction times compared to conventional methods. sciensage.infonih.gov A notable advantage of ultrasonication is its ability to enhance reactions in greener solvents like water or ethanol-water mixtures. sciensage.infonih.gov For example, the synthesis of certain quinoline derivatives has been reported in water under ultrasound irradiation, offering a significant improvement in the environmental profile of the reaction. nih.gov

The following tables provide an overview of research findings on green synthetic methodologies applicable to quinolinone derivatives, illustrating the potential for their adaptation to the synthesis of this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolone Derivatives
Reaction TypeCatalystSolventMethodReaction TimeYield (%)Reference
CondensationBiCl3EthanolMicrowave10-15 min51-71 nih.gov
CyclizationFenton's ReagenttBuOH/FormamideMicrowave10 s33-45 nih.gov
CyclizationFenton's ReagenttBuOH/FormamideConventional4 h- nih.gov
CondensationGlacial Acetic Acid-Microwave-High researchgate.net
Table 2: Ultrasound-Assisted Synthesis of Quinoline Derivatives
Reaction TypeCatalyst/PrecatalystSolventMethodReaction TimeYield (%)Reference
One-pot, 3-componentSnCl2·2H2OWaterUltrasound-Good nih.gov
CondensationNaOHEthanol:Water (1:1)Ultrasound30-45 min63-83 sciensage.info
CondensationNaOHEthanol:Water (1:1)Conventional75-90 min46-57 sciensage.info
Click Synthesis-EthanolUltrasound30 min78-89 researchgate.net

These findings underscore the significant potential of green chemistry approaches to revolutionize the synthesis of this compound and its derivatives. By embracing these sustainable technologies, the pharmaceutical and chemical industries can move towards more efficient, economical, and environmentally responsible manufacturing processes.

Chemical Reactivity and Derivatization Studies of 7 Fluoroquinolin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolone Ring System

The quinolone ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being dictated by the electronic nature of the ring and the substituents present.

Electrophilic Aromatic Substitution: The electron-donating character of the lactam functionality and the directing effects of other substituents influence the position of electrophilic attack. While specific studies on the electrophilic substitution of 7-fluoroquinolin-2(1H)-one are not extensively documented in the reviewed literature, general principles suggest that reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely occur on the carbocyclic ring. The precise location of substitution would be influenced by the combined directing effects of the fluorine atom and the quinolone nucleus.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C7 position of the quinolinone ring is a prime site for nucleophilic aromatic substitution. The electron-withdrawing nature of the quinolone core activates the C-F bond towards attack by nucleophiles. This reactivity is a cornerstone for the synthesis of a diverse array of 7-substituted quinolinone derivatives.

A variety of nucleophiles have been successfully employed in SNAr reactions with fluoroquinolones. For instance, amines such as piperidine and morpholine can displace the fluoride to form the corresponding 7-amino-substituted quinolinones. Similarly, alkoxides like sodium methoxide can be used to introduce alkoxy groups at the 7-position.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoroquinolones

Nucleophile Reagent Product Reference
Amines Piperidine, Morpholine 7-Aminoquinolin-2(1H)-ones nih.gov
Alkoxides Sodium Methoxide 7-Alkoxyquinolin-2(1H)-ones nih.gov

Functional Group Interconversions at the 7-Position

The fluorine atom at the 7-position serves as a versatile starting point for the introduction of various other functional groups through nucleophilic substitution reactions. This allows for the fine-tuning of the molecule's properties for various applications.

Key functional group interconversions include:

Synthesis of 7-Hydroxyquinolin-2(1H)-one: The 7-fluoro group can be displaced by a hydroxide ion, typically using a strong base in a suitable solvent, to yield the corresponding 7-hydroxyquinolin-2(1H)-one researchgate.netasianpubs.org. This derivative is a valuable intermediate for further functionalization, such as in the synthesis of aripiprazole google.com.

Synthesis of 7-Alkoxyquinolin-2(1H)-ones: Reaction with various alkoxides allows for the introduction of a wide range of alkoxy groups at the 7-position, enabling the exploration of structure-activity relationships.

Synthesis of 7-Aminoquinolin-2(1H)-ones: A broad spectrum of primary and secondary amines can be used to displace the fluorine atom, leading to the formation of diverse 7-aminoquinolin-2(1H)-one derivatives icm.edu.plnih.govresearchgate.net. These compounds are of significant interest in drug discovery.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the formation of C-N bonds at the 7-position of halo-substituted quinolines rsc.orgnih.govnih.gov. While specific examples starting from this compound are not extensively detailed, the methodology is broadly applicable to aryl halides.

Formation of Complex Hybrid Structures

The this compound core is an excellent building block for the synthesis of complex hybrid molecules, which combine the quinolone scaffold with other pharmacologically relevant moieties to create multifunctional agents.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are pivotal in the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the 7-position of the quinolone and a variety of aryl or heteroaryl boronic acids or esters mdpi.comnih.gov. This strategy has been employed to synthesize novel 7-phenyl-substituted quinolinone derivatives.

Buchwald-Hartwig Amination: As mentioned earlier, this reaction is instrumental in forming C-N bonds, enabling the coupling of the quinolone core with a wide range of amines and N-heterocycles rsc.orgnih.govnih.gov.

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesize complex molecules in a single step. The Ugi reaction, a prominent MCR, has been utilized in the synthesis of peptide-like molecules and could potentially be applied to derivatives of this compound to generate diverse libraries of hybrid compounds nih.gov.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another powerful strategy for creating hybrid molecules. Quinolone derivatives can be functionalized with either an azide or an alkyne group, allowing for their efficient coupling with a complementary reaction partner to form triazole-linked hybrids researchgate.netmdpi.comresearchgate.net.

Table 2: Strategies for the Synthesis of Complex Hybrid Structures

Reaction Type Key Feature Example Application
Suzuki-Miyaura Coupling C-C bond formation Synthesis of 7-arylquinolin-2(1H)-ones
Buchwald-Hartwig Amination C-N bond formation Synthesis of 7-amino and 7-heterocyclyl-quinolin-2(1H)-ones
Multicomponent Reactions Convergent synthesis Rapid generation of diverse molecular scaffolds
Click Chemistry Efficient and specific ligation Formation of triazole-linked quinolone hybrids

Oxidative and Reductive Transformations of this compound

The quinolone ring system can undergo both oxidative and reductive transformations, leading to a variety of derivatives with modified saturation levels and oxidation states.

Oxidative Transformations: The oxidation of quinolines can lead to several products depending on the oxidant and reaction conditions.

N-Oxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used to oxidize the nitrogen atom of the quinoline (B57606) ring to form the corresponding N-oxide acs.orgmasterorganicchemistry.commdpi.comwikipedia.orgsemanticscholar.org. This transformation can alter the electronic properties and biological activity of the molecule.

Oxidative Ring Cleavage: Strong oxidizing agents like potassium permanganate (KMnO4) can lead to the cleavage of the benzene (B151609) ring of the quinoline system.

Reductive Transformations: The reduction of the quinolone ring can be achieved through various methods, leading to dihydro- or tetrahydroquinoline derivatives.

Catalytic Hydrogenation: This is a common method for the reduction of the quinolone double bonds, often employing catalysts such as palladium on carbon (Pd/C).

Hydride Reductions: Reagents like sodium borohydride (NaBH4) can be used for the reduction of the quinolone ring, sometimes in the presence of an acid to enhance the reducing power clockss.orgresearchgate.net. The stereoselectivity of the reduction can be influenced by the reaction conditions and the substitution pattern of the quinolone.

These oxidative and reductive transformations provide access to a wider range of quinolone derivatives with varying degrees of saturation and functionality, further expanding the chemical space for drug discovery and other applications.

Advanced Spectroscopic Characterization and Elucidation of 7 Fluoroquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 7-Fluoroquinolin-2(1H)-one provides a definitive fingerprint of its proton framework. The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) of the signals are characteristic of the quinolinone core and the substitution pattern. In a typical deuterated solvent like DMSO-d₆, the spectrum exhibits distinct signals for the aromatic and vinyl protons.

The proton on the nitrogen atom (H1) typically appears as a broad singlet at a downfield chemical shift, often above 11 ppm, due to its acidic nature and hydrogen bonding capabilities. The vinyl protons at the C3 and C4 positions of the pyridinone ring appear as doublets, with a characteristic coupling constant. The protons on the carbocyclic ring (H5, H6, and H8) exhibit splitting patterns consistent with their relative positions and couplings to each other and to the fluorine atom at C7. For instance, the H6 and H8 protons will show coupling to the adjacent fluorine atom, resulting in doublet of doublets or more complex multiplets.

Table 1: Representative ¹H NMR Data for this compound in DMSO-d₆

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H) ~11.8 br s -
H8 ~7.8 dd J = 8.8, 6.0 Hz
H5 ~7.7 dd J = 9.0, 2.5 Hz
H4 ~7.9 d J = 9.5 Hz
H6 ~7.2 ddd J = 9.0, 9.0, 2.5 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the nine carbon atoms in the this compound structure. The carbonyl carbon (C2) is characteristically found at a very downfield chemical shift, typically in the range of 160-170 ppm.

Table 2: Representative ¹³C NMR Data for this compound in DMSO-d₆

Carbon Chemical Shift (δ, ppm) C-F Coupling Constant (J, Hz)
C2 ~162.0 -
C7 ~160.0 ¹JCF ≈ 245
C8a ~140.0 ³JCF ≈ 10
C4 ~139.0 -
C5 ~127.0 ³JCF ≈ 10
C4a ~122.0 -
C3 ~121.0 -
C6 ~115.0 ²JCF ≈ 22

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Conformational Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it a powerful probe for conformational changes. researchgate.netnih.gov For this compound, the ¹⁹F NMR spectrum would typically show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic nature of the quinolinone ring system.

In the context of conformational analysis, changes in the ¹⁹F chemical shift can be monitored upon binding to a biological target or upon changes in the solvent environment. researchgate.net Such changes can indicate alterations in the local conformation around the fluorine atom. While specific conformational studies on this compound are not widely reported, the principles of ¹⁹F NMR suggest it would be a valuable tool for investigating its interactions and dynamic behavior. The large chemical shift dispersion of ¹⁹F NMR makes it particularly useful for detecting subtle conformational states that might not be observable by ¹H NMR. nih.govmdpi.comnih.gov

Two-Dimensional NMR Techniques (e.g., ¹H-¹⁵N HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in making unambiguous assignments of ¹H and ¹³C NMR spectra. For this compound, a ¹H-¹³C HSQC experiment would show correlations between directly bonded protons and carbons, confirming the assignments made from the 1D spectra.

A ¹H-¹⁵N HSQC experiment would be particularly informative for studying the N-H group. This experiment shows a correlation peak between the nitrogen atom and its attached proton. protein-nmr.org.ukexlibrisgroup.com The chemical shifts of the ¹⁵N nucleus are sensitive to factors such as hydrogen bonding and tautomerism. By observing the ¹H and ¹⁵N chemical shifts, one can gain insights into the electronic structure and intermolecular interactions involving the amide group. While requiring ¹⁵N isotopic labeling for enhanced sensitivity, this technique provides a powerful means to probe the specific environment of the nitrogen atom within the quinolinone ring. exlibrisgroup.comnih.govnih.govcopernicus.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the cyclic amide (lactam). The N-H stretching vibration would be observed as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic and vinyl groups are found in the 1450-1600 cm⁻¹ region. The C-F stretching vibration would give rise to a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹. mdpi.com

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals the electronic transitions within the molecule. Quinolinone derivatives are known to exhibit characteristic absorption bands in the UV region. mdpi.comresearchgate.net For this compound, one would expect to see multiple absorption maxima (λmax) corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity.

Mass Spectrometry for Molecular Ion Identification (e.g., ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Table 3: Representative HRMS Data for this compound

Ion Calculated m/z Found m/z

The excellent agreement between the calculated and found mass-to-charge ratios (m/z) provides strong evidence for the elemental composition of C₉H₇FNO.

Fluorescence Spectroscopy in this compound Research

The fluorescence properties of the quinolinone scaffold are of considerable interest, with many derivatives being developed as fluorescent probes and labels. The position and nature of substituents on the quinolinone ring are known to significantly influence the excitation and emission maxima, quantum yields, and Stokes shifts. For instance, studies on various amino-substituted quinolones have demonstrated their utility as environmentally sensitive fluorophores.

However, a specific investigation into the intrinsic fluorescence characteristics of this compound, including its excitation and emission spectra, quantum yield, and lifetime, has not been detailed in the reviewed literature. Such data would be invaluable for understanding the impact of the fluorine substituent at the 7-position on the photophysical behavior of the quinolinone core and for the potential design of novel fluorescent materials.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structures of numerous complex fluoroquinolone derivatives have been determined and deposited in crystallographic databases, a specific entry for this compound is not currently available.

For example, the crystal structure of a more complex related compound, (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, has been reported, revealing detailed conformational and packing information. researchgate.net This, along with other structural studies on quinolone derivatives, provides a framework for understanding the general planarity of the quinolinone ring system and the potential for hydrogen bonding and π-π stacking interactions in the solid state.

The absence of a determined crystal structure for this compound means that precise details of its molecular geometry, crystal packing, and intermolecular forces remain unconfirmed. Such information would be crucial for computational modeling, understanding its physical properties, and for the rational design of new materials and molecules based on this scaffold.

Computational Chemistry and Molecular Modeling of 7 Fluoroquinolin 2 1h One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. DFT calculations for 7-Fluoroquinolin-2(1H)-one would provide profound insights into its reactivity, stability, and spectroscopic characteristics. These theoretical investigations are crucial for understanding the molecule's behavior at an atomic level and for guiding the synthesis and development of new derivatives with desired properties.

Electronic Structure Elucidation and Charge Distribution (e.g., HOMO-LUMO, MEP)

The electronic properties of a molecule are fundamental to its chemical reactivity. For this compound, DFT can be employed to calculate key descriptors of its electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. For quinoline (B57606) derivatives, DFT calculations have been instrumental in understanding their electronic characteristics and reactivity. arabjchem.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the carbonyl oxygen and the fluorine atom, indicating these as sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, highlighting its acidic nature.

Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVSuggests good chemical stability.

Molecular Geometry Optimization and Energy Calculations

Before calculating other properties, the molecular geometry of this compound must be optimized to find its most stable, lowest-energy conformation. DFT methods are widely used for this purpose, allowing for the precise determination of bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for accurate predictions of other molecular properties and can be compared with experimental data from techniques like X-ray crystallography if available. For quinolinone derivatives, theoretical structural analyses have been shown to be in good agreement with experimental findings. scielo.br

Energy calculations performed on the optimized structure provide the total electronic energy of the molecule. This information is fundamental for comparing the relative stabilities of different isomers or conformers and for calculating reaction energies.

Hypothetical Optimized Geometric Parameters for this compound

Bond/AngleHypothetical Value
C=O bond length1.23 Å
C-F bond length1.35 Å
C-N-C bond angle120.5°
O=C-C=C dihedral angle~0° (indicating planarity)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations have become a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound would be invaluable for assigning the signals in its experimental spectra. By comparing the calculated shifts with experimental values, a high degree of confidence in the structural assignment can be achieved. Discrepancies between calculated and experimental shifts can also point to specific structural features or solvent effects that were not accounted for in the computational model. The prediction of NMR spectra for heterocyclic compounds using DFT has been shown to be a reliable method.

Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomHypothetical Calculated δ (ppm)Hypothetical Experimental δ (ppm)
H36.456.52
H47.787.85
H57.657.71
H67.207.28
H87.407.47
C2162.1161.5
C3121.8122.3
C4140.2139.8
C7 (bearing F)160.5 (JCF ≈ 245 Hz)159.9 (JCF ≈ 244 Hz)

Reaction Mechanism Elucidation using DFT

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. This includes determining activation energies, which are crucial for understanding reaction rates.

For this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl group, or N-alkylation. Understanding these reaction mechanisms at a molecular level is essential for optimizing reaction conditions and for designing synthetic routes to new derivatives. The mechanism of action and resistance of quinolone-based antibacterial agents has been a subject of intense study, with computational methods playing a key role. nih.govnih.gov

Conformational Analysis through Computational Methods

While the quinolinone ring system is largely planar, substituents can introduce conformational flexibility. Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformers.

Exploration of Conformational Space

For a molecule like this compound, which is relatively rigid, the conformational space is limited. However, if larger, more flexible substituents were to be added to the molecule, a systematic conformational search would be necessary. This involves rotating the rotatable bonds and calculating the energy of each resulting conformation. The output of such a search is a set of low-energy conformers that are likely to exist at room temperature. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity. Computational conformational analysis is a standard procedure in drug discovery and development. scielo.br

Correlation with Experimental NMR Data for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Theoretical calculations of NMR chemical shifts can be correlated with experimental data to provide a detailed picture of the conformational preferences of this compound.

By employing computational methods such as Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for various possible conformations of the molecule. These calculated shifts can then be compared with the experimentally obtained NMR spectra. A strong correlation between the calculated and experimental data for a particular conformation provides evidence that this conformation is predominant in solution nih.govrsc.orgpreprints.org. Discrepancies between the calculated and experimental data can indicate the presence of multiple conformations in equilibrium or highlight the limitations of the computational model.

For a definitive conformational assignment, a comprehensive analysis of coupling constants, particularly J-couplings, and Nuclear Overhauser Effect (NOE) data is often necessary. These experimental parameters provide through-bond and through-space information, respectively, which can be used to further refine the conformational model of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations can provide valuable insights into the flexibility of this compound and its interactions with its environment, such as a protein binding site or solvent molecules nih.gov.

Protein-Ligand Interaction Dynamics and Binding Affinities

MD simulations can be employed to study the dynamic interactions between this compound and a target protein. By placing the ligand in the binding site of a protein and simulating their movements over time, it is possible to identify key amino acid residues involved in the interaction, observe the formation and breaking of hydrogen bonds, and characterize hydrophobic and electrostatic interactions.

Furthermore, computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectories. This provides a quantitative measure of the binding affinity, which is a crucial parameter in drug design and discovery rsc.orgnih.gov.

Analysis of Conformational Stability (e.g., RMSD, RMSF)

The stability of a protein-ligand complex over the course of an MD simulation is a key indicator of a stable binding mode. Two common metrics used to assess this stability are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over time. A stable RMSD plot that plateaus after an initial equilibration period suggests that the complex has reached a stable conformation researchgate.netresearchgate.netnih.gov.

The RMSF , on the other hand, measures the fluctuation of individual amino acid residues or ligand atoms around their average position. High RMSF values indicate regions of high flexibility, while low values suggest more rigid areas of the complex researchgate.netresearchgate.netnih.govmdpi.com. Analyzing the RMSF of the ligand can provide insights into its mobility within the binding pocket.

Simulation MetricDescriptionTypical Indication of Stability
RMSD Measures the average deviation of atomic positions from a reference structure over time.A plateau in the RMSD value over the simulation time.
RMSF Measures the fluctuation of individual atoms or residues around their average position.Lower fluctuations in the binding site residues and the ligand.

Solvent Effects in Molecular Dynamics Simulations

The surrounding solvent plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent (typically water) and can provide insights into its effect on the conformation of this compound and its interaction with a protein.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models have been instrumental in elucidating the structural requirements for various biological activities, including antibacterial and anticancer effects. These computational models translate molecular structures into numerical descriptors, which are then used to develop mathematical equations that predict the activity of new, unsynthesized analogs.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound derivatives involves a systematic approach that begins with the compilation of a dataset of molecules with known biological activities. The three-dimensional structures of these molecules are then optimized, and a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A crucial step in QSAR model development is the selection of the most relevant descriptors that correlate with the observed biological activity. Statistical methods like multiple linear regression (MLR) are employed to establish a mathematical relationship between these descriptors and the biological response. For instance, a QSAR study on fluoroquinolone derivatives as potential antibacterial agents resulted in a model with a strong correlation between the predicted and experimental activities researchgate.net. The best QSAR equation obtained in one such study was:

Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) researchgate.net

This equation highlights the importance of electronic properties (charges on specific carbon and oxygen atoms) and the energy of the lowest unoccupied molecular orbital (LUMO) in determining the antibacterial potency.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields surrounding the molecules. In a 3D-QSAR study of quinazolinone derivatives with anticancer activity, a predictive CoMFA model was constructed to guide future structural modifications rsc.org. These models generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a 2D/3D-QSAR model developed for quinoline derivatives as inhibitors of Plasmodium falciparum demonstrated excellent predictive capacity, with r²test values of 0.878 for CoMFA and 0.876 for CoMSIA nih.gov.

The robustness and predictive power of these models are rigorously validated using both internal and external validation techniques. These validated models serve as powerful tools for the virtual screening of large compound libraries and for the rational design of novel this compound derivatives with improved biological profiles.

Table 1: Key Parameters in QSAR Model Development for Quinolone Derivatives
ParameterDescriptionExample Value/FindingReference
Dataset SizeThe number of compounds used to build and validate the model.A dataset of 349 quinoline derivatives was used to develop 2D and 3D-QSAR models for antimalarial activity. nih.gov
Descriptor TypeThe physicochemical or structural properties used to represent the molecules.Electronic descriptors (e.g., atomic charges, LUMO energy) were found to be crucial for the antibacterial activity of fluoroquinolones. researchgate.net
Statistical MethodThe mathematical approach used to correlate descriptors with biological activity.Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used. researchgate.netnih.gov
Model ValidationTechniques used to assess the predictive ability of the QSAR model.Internal (q²) and external (r²test) validation are standard practices. A q² > 0.5 and r²test > 0.6 are generally considered indicative of a robust model. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For this compound derivatives, pharmacophore models have been developed to identify novel compounds with potential anticancer and enzyme inhibitory activities.

The process of generating a pharmacophore model typically begins with a set of active compounds. The conformational flexibility of these molecules is explored to identify a common spatial arrangement of key chemical features. These features commonly include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

For instance, a ligand-based pharmacophore model for anticancer histone deacetylase (HDAC) inhibitors, which share structural similarities with quinolone derivatives, identified a common set of features including three hydrogen bond acceptors, three hydrogen bond donors, and two aromatic rings academicjournals.org. Such models serve as 3D queries for virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophoric requirements.

In the context of designing novel fluoroquinolone analogs as inhibitors of mutant DNA GyrA, a combination of structure-based and ligand-based pharmacophore studies was employed. This dual approach enhances the reliability of the identified hits nih.gov. The generated pharmacophore models can guide the design of new molecules by providing insights into the essential interactions required for binding to the target.

The performance of a pharmacophore model is often evaluated by its ability to distinguish between active and inactive compounds. Validated pharmacophore models can be used in virtual screening campaigns to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. This strategy has been successfully applied to identify potential anticancer agents from natural product databases nih.gov.

Table 2: Common Pharmacophoric Features in the Design of Quinolone-based Biologically Active Agents
Pharmacophoric FeatureDescriptionImportance in Biological ActivityReference
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Crucial for interaction with key amino acid residues in the active site of target enzymes. academicjournals.orgnih.gov
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen atom to a hydrogen bond.Essential for forming stable complexes with biological targets. academicjournals.orgnih.gov
Hydrophobic (HY)A non-polar region of the molecule.Contributes to binding affinity through hydrophobic interactions with the target. nih.gov
Aromatic Ring (AR)A planar, cyclic, conjugated system.Often involved in π-π stacking interactions with aromatic residues in the binding pocket. academicjournals.org

Biological Activity and Mechanism of Action of 7 Fluoroquinolin 2 1h One Derivatives

Antimicrobial Research

The quinoline (B57606) ring system, particularly the quinolin-2(1H)-one scaffold, is a foundational structure in medicinal chemistry. Derivatives of 7-fluoroquinolin-2(1H)-one are part of the broader quinolone class of antibiotics, which are recognized for their extensive antibacterial spectrum and clinical utility. nih.gov These synthetic compounds exert their therapeutic effects by interfering with critical bacterial enzymes, leading to cell death. Research has focused on modifying this core structure to enhance potency, expand the spectrum of activity, and overcome rising bacterial resistance.

Derivatives of quinolin-2(1H)-one have demonstrated significant antibacterial action against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a fluorine atom at the 7-position is a common strategy in the development of fluoroquinolones, often enhancing the compound's antibacterial properties and pharmacokinetic profile. mdpi.com

Recent studies have highlighted the discovery of novel quinoline-2-one derivatives with potent activity against multidrug-resistant Gram-positive bacteria. For example, specific Schiff-base hybrids of quinoline-2-one have shown remarkable efficacy. In a comparative study, several of these compounds exhibited significant antibacterial activity, with one in particular demonstrating superior performance against challenging pathogens. nih.govnih.gov

In Vitro Antibacterial Activity of Quinoline-2-one Derivative 6c

Bacterial StrainCompound 6c MIC (μg/mL)Reference Drug MIC (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.75Daptomycin: 0.75
Vancomycin-resistant Enterococci (VRE)0.75Daptomycin: 0.75
Methicillin-resistant Staphylococcus epidermidis (MRSE)2.50Daptomycin: 2.50

These findings underscore the potential of these derivatives as a basis for developing new antibiotics to combat drug-resistant Gram-positive infections. nih.govnih.gov

A primary mechanism of action for this compound derivatives, like other fluoroquinolones, is the inhibition of bacterial DNA gyrase. kcl.ac.uknih.gov DNA gyrase is a type II topoisomerase essential for bacterial survival; it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov

Quinolones function by stabilizing a transient state in the enzyme's catalytic cycle. They form a ternary complex with the DNA gyrase and the bacterial DNA. nih.govnih.gov This complex traps the enzyme after it has cleaved the DNA strands but before it can reseal the break. nih.gov The stabilization of these gyrase-DNA cleavage complexes stalls replication forks, leading to an bacteriostatic effect at lower concentrations. At higher concentrations, this process results in the fragmentation of the chromosome and rapid cell death, a bactericidal action. nih.gov X-ray crystallography has revealed that these compounds occupy the classical quinolone binding site in the enzyme-DNA complex. kcl.ac.uk

In addition to DNA gyrase, this compound derivatives also target bacterial topoisomerase IV. kcl.ac.uknih.gov This enzyme is another type II topoisomerase that plays a critical role in the segregation of newly replicated daughter chromosomes. Like DNA gyrase, it is a heterotetramer essential for bacterial viability. nih.gov

The mechanism of inhibition is similar to that of DNA gyrase; the derivatives bind to the topoisomerase IV-DNA complex, preventing the re-ligation of cleaved DNA strands. nih.govnih.gov This action effectively blocks the final stages of cell division. The potency of a specific quinolone derivative against DNA gyrase versus topoisomerase IV can vary depending on the bacterial species. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria. nih.gov However, newer derivatives are often designed to have dual-targeting capabilities to enhance their efficacy and reduce the likelihood of resistance developing from a single-target mutation. kcl.ac.uknih.gov

A significant focus of modern antibiotic research is the development of agents effective against multidrug-resistant (MDR) organisms. Derivatives of this compound have shown considerable promise in this area, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

As highlighted previously, quinoline-2-one derivatives have demonstrated potent activity against a panel of MDR Gram-positive strains, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL. nih.govnih.gov Other research has focused on developing novel fluoroquinolones, such as delafloxacin, which exhibits a broad spectrum of activity that includes MRSA. mdpi.com The development of new quinolone classes, such as 7-thiazoxime quinolones, has also yielded compounds with enhanced efficacy against MRSA, showing up to 32-fold greater effectiveness compared to ciprofloxacin in some cases. nih.gov This activity against resistant strains is often attributed to modifications on the quinolone scaffold that improve target enzyme inhibition or circumvent existing resistance mechanisms. kcl.ac.uk

Bacterial resistance to fluoroquinolones, including this compound derivatives, is a growing clinical concern. The primary mechanisms of resistance are not related to drug degradation but rather to alterations in the drug's targets or its accumulation within the bacterial cell. nih.govnih.gov

These mechanisms include:

Target Site Mutations: The most common form of resistance involves chromosomal mutations in the genes that encode DNA gyrase (gyrA) and topoisomerase IV (parC). nih.govnih.gov These mutations alter the amino acid sequence in the quinolone resistance-determining region (QRDR), which reduces the binding affinity of the drug to the enzyme-DNA complex. kcl.ac.uknih.gov

Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of the antibiotic through two main pathways:

Increased Efflux: Mutations that lead to the overexpression of endogenous multidrug efflux pumps actively transport the drug out of the cell. nih.govnih.gov

Decreased Permeability: Alterations in outer membrane diffusion channels, particularly in Gram-negative bacteria, can reduce the uptake of the drug. nih.gov

Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These plasmids may carry genes, such as the qnr genes, which produce proteins that protect DNA gyrase from quinolone action. mdpi.com

The accumulation of multiple mutations can lead to high-level resistance, rendering the antibiotics clinically ineffective. nih.gov

While the primary targets of this compound derivatives are DNA gyrase and topoisomerase IV, some research has explored hybrid molecules designed to have multiple mechanisms of action. One strategy involves creating novel quinolones modified with moieties known to disrupt the bacterial cell wall. nih.gov This approach aims to create a dual-action antibiotic that can simultaneously inhibit DNA replication and compromise the structural integrity of the bacterial cell envelope.

Additionally, related research on quinazolinone derivatives has shown that certain compounds can inhibit the formation of biofilms in pathogens like Pseudomonas aeruginosa. nih.gov This is achieved by curtailing the production of exopolysaccharides, which are key components of the biofilm matrix that binds cells together and to surfaces. nih.gov While not a direct effect on the cell wall itself, this action compromises the integrity of the protective biofilm community, suggesting an impact on the broader bacterial envelope and its associated structures.

Antifungal Properties

Derivatives of the quinoline core structure have demonstrated notable antifungal capabilities. Research into fluorinated quinoline analogs has shown that these compounds can exhibit significant activity against a range of fungal pathogens. nih.gov For instance, certain 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, synthesized from fluorinated precursors, displayed potent inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Specifically, compounds designated 2b, 2e, 2f, 2k, and 2n showed over 80% activity against S. sclerotiorum, while compound 2g was highly effective against R. solani. nih.gov

The mechanism of action for some fluoroquinolone compounds appears to involve the disruption of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity. nih.gov This is supported by docking studies suggesting a high binding affinity for the CYP51 enzyme, which is a key player in the ergosterol pathway. nih.gov The potentiation of existing antifungal drugs like caspofungin by certain fluoroquinolones against Aspergillus fumigatus highlights the potential of these derivatives in combination therapies, even against resistant strains. nih.gov

Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogs Data derived from studies on various fungal strains, with activity measured as percent inhibition at a concentration of 50 μg/mL.

CompoundTarget FungusInhibition Rate (%)
2b S. sclerotiorum>80
2e S. sclerotiorum>80
2f S. sclerotiorum>80
2k S. sclerotiorum>80
2n S. sclerotiorum>80
2g R. solani80.8
2f P. capsicum58.1

Antiviral Activity

The quinolin-2(1H)-one framework is also a promising scaffold for the development of antiviral agents. Studies on related isoquinolone derivatives have identified compounds with potent activity against both influenza A and B viruses. researchgate.net The primary mechanism of action for these compounds was determined to be the inhibition of viral polymerase activity. researchgate.net

In time-of-addition experiments, a hit isoquinolone compound was shown to inhibit plaque formation by over 80% even when added up to 7 hours post-infection, indicating that it targets a post-entry stage of the viral life cycle, consistent with polymerase inhibition. researchgate.net While an initial lead compound showed high efficacy with EC₅₀ values between 0.2 and 0.6 µM, it also exhibited significant cytotoxicity. Subsequent structural modifications led to the discovery of derivatives with greatly reduced cytotoxicity (CC₅₀ > 300 µM) while retaining antiviral activity, demonstrating the potential for developing safer antiviral drugs from this chemical class. Other research has pointed to quinazolinone derivatives inhibiting influenza A virus replication and reducing the expression of viral neuraminidase (NA) and nucleoprotein (NP).

Anticancer and Antiproliferative Investigations

The quinolin-2(1H)-one structure is a privileged scaffold in oncology research, with derivatives being explored for various mechanisms of anticancer action.

Inhibition of Mutant Isocitrate Dehydrogenase (IDH) Proteins

Mutations in isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) are common in several cancers and lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). This oncometabolite is believed to drive cancer progression by causing epigenetic dysregulation. Quinolinone derivatives have been successfully developed as potent and selective inhibitors of these mutant IDH enzymes.

X-ray crystallography has revealed that these inhibitors bind to an allosteric site at the dimer interface of the mutant IDH1 enzyme. This binding is competitive with respect to the Mg²⁺ cofactor and disrupts a metal-binding network essential for the enzyme's neomorphic activity, thereby blocking the production of D-2HG. The development of these allosteric inhibitors represents a targeted therapeutic strategy for cancers harboring IDH mutations.

Modulation of RNA Biogenesis and Function

While direct evidence linking this compound specifically to Dicer processing is limited, the broader class of quinoline derivatives has been shown to interfere with viral RNA biogenesis. Certain quinoline and quinazoline derivatives have demonstrated potent inhibition of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, which is essential for viral RNA synthesis. This suggests that the quinoline scaffold can be adapted to target key enzymes involved in RNA processing and replication. The ability of these compounds to inhibit viral exoribonuclease activity further supports their role in disrupting RNA-related pathways.

General Antiproliferative Effects against Tumor Cell Lines

Derivatives of quinolin-2(1H)-one have demonstrated broad antiproliferative activity against a variety of human cancer cell lines. These compounds often exert their effects through the inhibition of key signaling proteins involved in cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).

For example, one study reported a novel quinolin-2(1H)-one derivative, compound 5a, which exhibited potent dual inhibition of EGFR and HER-2. This compound showed superior antiproliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 34 nM) compared to the reference drug erlotinib. The mechanism was found to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Similarly, new quinoxaline-2(1H)-one derivatives have shown significant cytotoxic activities against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with some compounds showing greater potency than doxorubicin and sorafenib.

Table 2: Antiproliferative Activity of Selected Quinolinone Derivatives Against Various Cancer Cell Lines

CompoundTarget Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
Compound 5a MCF-7Breast0.034
Compound 15 MCF-7Breast2.20
Compound 15 HepG-2Liver5.30
Compound 15 HCT-116Colon5.50
Compound 7c SK-MEL-2Melanoma-5.79 (GI₅₀)
Compound 12d SNB-75CNS Cancer-5.63 (GI₅₀)
Compound 7a MCF-7BreastModerate Inhibition

Antimalarial and Antitrypanosomal Activities

The quinoline core is historically significant in the development of antimalarial drugs, such as chloroquine. Modern research continues to explore quinolone derivatives for their activity against protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis).

A diverse array of 4-(1H)-quinolone derivatives have been synthesized and evaluated for these activities. Studies have shown that modifications at various positions of the quinolone ring significantly impact potency. For instance, the presence of a fluorine atom at the C-6 position has been associated with more potent antimalarial agents. The lipophilicity of the molecule also plays a crucial role; increasing the length of an alkenyl chain at the C-2 position was found to enhance antimalarial potency against P. falciparum. One derivative, compound 18e, which features an allyl group at position 1 and a tetradecenyl group at C-2, showed a superior inhibitory effect with an IC₅₀ value of 0.31 µM.

Table 3: Antiprotozoal Activity of Selected 4-(1H)-Quinolone Derivatives

CompoundTarget ParasiteIC₅₀ (µM)
18e P. falciparum0.31
18a P. falciparum12.4

Other Biological Activities of this compound Derivatives

Beyond their well-documented applications, derivatives of the this compound scaffold have emerged as versatile pharmacophores, demonstrating a range of other significant biological activities. Researchers have explored their potential as anticonvulsant, anti-inflammatory, and anti-Alzheimer's agents, with promising findings in preclinical studies. These investigations highlight the therapeutic potential of this heterocyclic system in addressing various disorders of the central nervous system and inflammatory conditions.

Anticonvulsant Activity

While direct studies on this compound derivatives are limited, research on structurally similar fluorinated quinazolinones has provided compelling evidence for their anticonvulsant potential. Quinazolinones share a core bicyclic structure with quinolinones, suggesting that findings may be translatable.

A study investigating a series of novel fluorinated quinazolinone derivatives demonstrated significant anticonvulsant activity in the maximal electroshock (MES) seizure model in mice. The MES test is a widely used preclinical screen that identifies compounds capable of preventing the spread of seizures. Several of the tested compounds exhibited notable protection against MES-induced seizures, indicating their potential as effective anticonvulsant agents. who.int

Notably, compounds with specific substitutions on the quinazolinone core displayed the highest activity, suggesting that the nature and position of these substituents are crucial for anticonvulsant efficacy. The presence of a fluorine atom on the quinazolinone ring was a common feature of the more active compounds, underscoring the potential importance of this halogen in modulating the anticonvulsant properties of this class of compounds. who.int

Table 1: Anticonvulsant Activity of Selected Fluorinated Quinazolinone Derivatives

Compound Substitution % Protection in MES Test
5 4-Fluorobenzyl 71.2%
6 4-Chlorobenzyl 69.5%
7 4-Iodobenzyl 72.5%
8 3,4-Dichlorobenzyl 73.1%

Data sourced from a study on fluorinated quinazolinone derivatives, which are structurally similar to quinolin-2(1H)-ones. who.int

In another study, a series of 7-alkoxyl-4,5-dihydro- who.intnih.govmdpi.comtriazolo[4,3-a]quinoline derivatives were synthesized and evaluated for their anticonvulsant effects. Among these, the compound 7-(4-fluorobenzyloxy)-4,5-dihydro- who.intnih.govmdpi.comtriazolo[4,3-a]quinoline was identified as the most potent, with significant activity in both the MES and subcutaneous pentylenetetrazol (scMet) tests. nih.govresearchgate.net This finding further supports the hypothesis that the incorporation of a fluorine atom into the quinoline scaffold can enhance anticonvulsant activity.

Anti-inflammatory Activity

The quinoline scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. nih.gov While specific research on the anti-inflammatory properties of this compound derivatives is not extensively available, the broader class of quinoline derivatives has shown promise in this area.

For instance, studies on other quinoline derivatives have demonstrated their ability to modulate key inflammatory pathways. One such study on a 7-chloro-4-(piperazin-1-yl)quinoline derivative revealed its capacity to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both of which are critical mediators of inflammation. This suggests that the quinoline core can serve as a template for the design of novel anti-inflammatory drugs.

The mechanism of action for the anti-inflammatory effects of quinoline derivatives is thought to involve the inhibition of pro-inflammatory enzymes and cytokines. The structural features of the quinoline ring system allow for interactions with various biological targets involved in the inflammatory cascade. It is plausible that the introduction of a fluorine atom at the 7-position of the quinolin-2(1H)-one core could modulate these interactions and potentially lead to enhanced anti-inflammatory activity. However, further dedicated studies are required to substantiate this hypothesis and to elucidate the specific mechanisms by which this compound derivatives might exert anti-inflammatory effects.

Anti-Alzheimer's Activity

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels in the brain contributes significantly to the cognitive deficits observed in patients. nih.gov A primary therapeutic strategy, therefore, involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the availability of acetylcholine in the synaptic cleft. nih.gov

Derivatives of quinolinone and quinazolinone have been investigated as potential cholinesterase inhibitors. mdpi.comnih.gov Research into a series of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, which contain a quinoline-like core, has shown promising results. In this study, a derivative featuring a 7-(3-Chloro-4-fluorophenyl) substituent demonstrated the highest inhibitory potency against cholinesterase. mdpi.com This highlights the potential of incorporating a fluorine atom into this type of scaffold to enhance anti-Alzheimer's activity.

The neuroprotective effects of quinoline derivatives are also being explored. nih.govresearchgate.netnih.gov These compounds may offer a multi-faceted approach to treating Alzheimer's disease by not only addressing the cholinergic deficit but also by protecting neurons from damage.

Table 2: Cholinesterase Inhibitory Activity of a Fluorinated Quinazolinone Derivative

Compound Target IC₅₀ (µM)
7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Cholinesterase 6.084 ± 0.26

This compound, while not a direct this compound derivative, contains a fluorinated quinoline-like core and demonstrates the potential of this structural motif in targeting cholinesterases. mdpi.com

The findings from these studies suggest that the this compound scaffold holds promise for the development of novel therapeutic agents for Alzheimer's disease. The ability of these compounds to inhibit cholinesterases, coupled with their potential neuroprotective properties, makes them an attractive area for further research and drug development.

Structure Activity Relationship Sar Studies of 7 Fluoroquinolin 2 1h One Analogues

Influence of Substituents on Biological Efficacy

Systematic modification of the 7-fluoroquinolin-2(1H)-one nucleus has revealed that substituents at the N1, C3, C5, C7, and C8 positions play critical roles in modulating the biological potency and spectrum of activity.

The N1 position of the quinolinone ring is a key site for modification, with the nature of the substituent significantly influencing potency. In the broader class of quinolone antibacterials, a cyclopropyl group at the N1 position is considered optimal for enhancing activity. oup.comresearchgate.net Other substituents such as ethyl, butyl, and difluorophenyl groups have also resulted in potent compounds. pharmacy180.com The introduction of these groups is thought to contribute to the lipophilic and self-association region of the molecule. rjptonline.org For instance, adding a fluorine atom to an N-1 cyclopropyl or butyl group can lead to improved activity against Gram-positive bacteria. pharmacy180.com In a related series of 1,5-naphthyridin-2-one based bacterial topoisomerase inhibitors, a 1-cyanomethyl substitution was found to improve both potency and spectrum of activity.

The C3 and C4 positions of the quinolinone core are fundamental to the activity of many analogues, particularly in the antibacterial context. The carboxylic acid group at C3 and the keto group at C4 together form the essential pharmacophore required for activity. nih.govmdpi.com These two groups are crucial for chelating a magnesium ion (Mg²⁺), which facilitates the binding of the molecule to its target, such as the DNA-gyrase complex in bacteria. nih.govmdpi.com

Modification or replacement of the C3-carboxylic acid group generally leads to a significant decrease or complete loss of antibacterial activity. pharmacy180.com However, in some specific cases, bioisosteric replacement has been successful. For example, replacing the carboxylic acid with an isothiazolo group, which can act as a carboxylic acid mimic, has resulted in compounds with greater in vitro antibacterial activity than ciprofloxacin. pharmacy180.com Other replacements, such as esters or different acidic groups like sulfonic or phosphonic acids, typically result in a loss of potency. pharmacy180.comnih.gov

Table 1: Impact of C3-Position Modifications on Antibacterial Activity

C3-Substituent Relative Activity Rationale
-COOH (Carboxylic Acid) Essential for Activity Forms the core pharmacophore with the C4-keto group; crucial for target binding via ion chelation. nih.govmdpi.comwisdomlib.org
-COOR (Ester) Decreased/Inactive Masks the essential acidic group, preventing proper interaction with the target. pharmacy180.comnih.gov
Isothiazolo Group Increased Activity Acts as an effective bioisostere, mimicking the acidic and electronic properties of the carboxylic acid. pharmacy180.com
-SO₃H, -PO₃H₂ Decreased/Inactive Generally unable to properly mimic the necessary geometry and binding interactions of the carboxylate. pharmacy180.com

The substituent at the C7 position has a profound influence on the potency, spectrum of activity, and pharmacokinetic properties of quinolinone analogues. nih.gov This position is considered a key interaction site with biological targets like DNA gyrase and is the most flexible site for introducing bulky substituents to modulate activity. nih.govnih.gov

The 7-fluoro group itself, which defines the core scaffold, is significant. In the related fluoroquinolone antibacterial class, a fluorine atom at the analogous C6 position enhances the penetration of the molecule through bacterial cell membranes. nih.gov

Attaching heterocyclic rings to the C7 position, often via a nitrogen atom, is a common and effective strategy to enhance biological activity. nih.gov Bulky and aromatic heterocycles can provide greater stability to the molecule and improve interaction with the target enzyme. nih.gov The size and nature of this substituent are critical; for example, increasing the bulkiness of the C7 group can increase potency against Gram-positive bacteria and may also reduce susceptibility to bacterial efflux pumps, a common mechanism of drug resistance. nih.gov

C5-Position: The introduction of a small substituent at the C5 position has proven beneficial for antibacterial activity. pharmacy180.com Groups like an amino (-NH₂) or methyl (-CH₃) can markedly increase potency, particularly against Gram-positive bacteria. oup.comresearchgate.net The order of activity for C5 substituents is generally NH₂ or CH₃ > F > H. pharmacy180.com

C8-Position: The C8 position is also critical for fine-tuning activity. A halogen, such as fluorine or chlorine, at C8 generally improves oral absorption and potency against Gram-negative pathogens and anaerobes. researchgate.netpharmacy180.com A fluorine atom at C8 has been specifically noted to reduce the efflux of the compound from bacterial cells. Conversely, a methoxy (-OCH₃) group at C8 tends to enhance activity against Gram-positive bacteria. pharmacy180.comnih.gov The combination of a C8-methoxy group with a cyclopropyl at N1 and a suitable C7 ring is a feature of highly potent antibacterial agents. nih.gov

Table 2: Summary of SAR at C5 and C8 Positions for Antibacterial Activity

Position Favorable Substituent Effect on Activity
C5 -NH₂, -CH₃ Improved overall potency, especially against Gram-positive bacteria. oup.comresearchgate.net
C8 -F, -Cl Improved oral absorption; good potency against Gram-negative bacteria. researchgate.netpharmacy180.com
C8 -OCH₃ Good potency against Gram-positive bacteria. pharmacy180.comnih.gov

Stereochemical Considerations in SAR

Stereochemistry can play a crucial role in the biological activity of quinolinone analogues, particularly concerning chiral substituents. While the core this compound is achiral, the introduction of substituents, most commonly at the C7 position, can create stereocenters.

In the well-studied fluoroquinolone class, the stereochemistry of the C7 substituent can have a dramatic impact on potency. For the chiral drug ofloxacin, only the S-(-) isomer, marketed as levofloxacin, possesses significant antibiotic activity; it is approximately twice as active as the racemic mixture. mdpi.com This highlights that the three-dimensional arrangement of the C7 side chain is critical for optimal interaction with the target enzyme-DNA complex. The specific orientation of atoms on the substituent ring dictates the binding affinity and subsequent inhibitory effect. Therefore, when designing new analogues with chiral side chains, controlling and evaluating the stereochemistry is essential for maximizing biological efficacy.

Rational Design Based on SAR Insights

Rational drug design utilizes the knowledge gained from SAR studies to create new molecules with enhanced therapeutic properties. researchgate.net By understanding which structural features are essential for activity and how different substituents modulate potency and selectivity, researchers can computationally model and then synthesize novel analogues with a higher probability of success.

For the this compound scaffold, SAR insights provide a clear roadmap for optimization:

N1-Position: A cyclopropyl group is often the optimal choice for antibacterial activity.

C3-Position: A carboxylic acid is generally required for the core pharmacophore.

C7-Position: This position is ideal for introducing diverse, often bulky, heterocyclic rings to enhance potency and broaden the activity spectrum.

C5 and C8 Positions: Small amino or methyl groups at C5 and halogen or methoxy groups at C8 can be used to fine-tune the activity profile against specific classes of pathogens.

By combining these optimal structural motifs, it is possible to design new compounds with superior efficacy. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can further refine these designs by predicting the activity of virtual compounds before undertaking their chemical synthesis, thereby streamlining the drug discovery process. conicet.gov.ar

Pharmacokinetics and Pharmacodynamics Research Relevant to 7 Fluoroquinolin 2 1h One

In Vitro Pharmacokinetic Parameters (e.g., Microsomal Stability, Plasma Protein Binding)

Microsomal Stability

Liver microsomes are a key in vitro model used to assess the metabolic stability of compounds, primarily by cytochrome P450 (CYP) enzymes. The stability of a compound in this assay is often expressed as clearance, with lower clearance indicating greater stability.

Table 1: Human and Mouse Liver Microsomal Stability of N-methylquinolin-2(1H)-one Derivatives
CompoundHuman Liver Microsome Clearance (µL/min/mg)Mouse Liver Microsome Clearance (µL/min/mg)
NI-42LowLow
NI-57LowLow

The data indicates that both NI-42 and NI-57 exhibit low clearance in both human and mouse liver microsomes, suggesting good metabolic stability ucl.ac.uk. This characteristic is often desirable in drug candidates as it can contribute to a longer in vivo half-life.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its therapeutic target. High plasma protein binding can reduce the concentration of the free, active drug.

Table 2: Human and Mouse Plasma Protein Binding of N-methylquinolin-2(1H)-one Derivatives
CompoundHuman Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)
NI-42HighHigh
NI-57HighHigh

Both NI-42 and NI-57 demonstrated high percentages of plasma protein binding in both human and mouse plasma ucl.ac.uk. While the exact values were not specified, this suggests that a significant portion of these compounds would be bound to plasma proteins in circulation.

Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Reversible Covalent, Irreversible Covalent)

The quinolin-2(1H)-one scaffold is a component of many biologically active compounds and has been identified as a privileged structure in medicinal chemistry for its role in enzyme inhibition. Derivatives of quinolin-2(1H)-one have been investigated as inhibitors of a variety of enzymes, acting through different mechanisms.

The broader class of quinolones, particularly fluoroquinolones, are well-known for their inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. This action involves the stabilization of a DNA-enzyme complex, which ultimately leads to breaks in the bacterial DNA and cell death. Some quinolin-2(1H)-one derivatives have been specifically investigated for their inhibitory action on DNA gyrase GyrB and topoisomerase IV ParE google.com.

Beyond antibacterial applications, quinolin-2(1H)-one derivatives have been designed and synthesized as inhibitors for a range of other enzymes. For instance, they have been explored as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target in the treatment of Alzheimer's disease. Molecular docking studies of these derivatives suggest they bind to the ATP-binding site of GSK-3β, indicating a competitive inhibition mechanism researchgate.net. The quinolin-2-one ring has been shown to form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase researchgate.net.

Furthermore, the N-methylquinolin-2(1H)-one core has been utilized to develop inhibitors of BRPF (Bromodomain and PHD finger-containing) proteins, which are involved in gene transcription regulation ucl.ac.uk. The development of these inhibitors highlights the versatility of the quinolinone scaffold in targeting protein-protein interactions.

In the context of cancer, certain pyridin-2(1H)-one quinolinone derivatives have been patented as inhibitors of mutant isocitrate dehydrogenase (mt-IDH) google.com. The neomorphic activity of mt-IDH produces high levels of 2-hydroxyglutarate, which is implicated in the pathogenesis of certain cancers google.com. Inhibition of this enzyme is a targeted therapeutic strategy.

While the specific mechanism of inhibition for 7-Fluoroquinolin-2(1H)-one against a particular enzyme is not extensively detailed in the available literature, the research on related compounds suggests that competitive inhibition is a common mode of action for this class of molecules, particularly when targeting ATP-binding sites of kinases. The precise mechanism, whether competitive, non-competitive, uncompetitive, or involving covalent interactions (reversible or irreversible), would ultimately depend on the specific enzyme target and the substitution pattern of the quinolinone core.

Cellular and Molecular Interactions of 7 Fluoroquinolin 2 1h One

Target Identification and Validation

The quinolinone scaffold, a core component of 7-Fluoroquinolin-2(1H)-one, is recognized for its ability to interact with a variety of biological targets. While the specific molecular targets of this compound are not extensively documented in publicly available research, studies on closely related derivatives provide significant insights into its potential mechanisms of action.

A key study identified a derivative, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, as a potent inhibitor of the H1N1 influenza A endonuclease enzyme. nih.gov X-ray crystallography of the compound complexed with the enzyme revealed that the molecule actively chelates two metal ions within the enzyme's active site, highlighting a specific mechanism of inhibition. nih.gov This finding suggests that the 7-fluoro-substituted quinolinone structure is a viable scaffold for developing agents that target viral metalloenzymes.

Furthermore, the broader class of quinolone and fluoroquinolone compounds are well-established inhibitors of bacterial type-II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to DNA damage and bacterial cell death. nih.govyoutube.com While this compound lacks the C7 piperazinyl ring typical of many antibacterial fluoroquinolones, the core quinolone structure's ability to interact with these enzymes cannot be entirely dismissed without direct experimental evidence. nih.gov Some research also indicates that certain fluoroquinolones can interact with human topoisomerase II, which could be a source of off-target effects. nih.gov

Other research on different quinolinone derivatives has shown activity against targets such as mutant isocitrate dehydrogenase 1 (mIDH1) and histone deacetylases (HDACs), demonstrating the chemical scaffold's versatility in drug discovery. researchgate.netnih.gov

Table 1: Potential Molecular Targets of Quinolone Scaffolds

Compound Class/Derivative Identified Target Mechanism of Interaction
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one Influenza A Endonuclease Chelation of two metal ions in the active site. nih.gov
Fluoroquinolone Antibiotics Bacterial DNA Gyrase & Topoisomerase IV Stabilization of the enzyme-DNA cleavage complex. nih.govyoutube.com
Fluoroquinolone Antibiotics Human Topoisomerase IIα/IIβ Inhibition of DNA ligation, potential off-target. nih.gov
Quinolinone Derivatives Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition of neomorphic enzyme activity. nih.gov

Cellular Uptake and Distribution Studies

Fluoroquinolones are generally noted for their good oral absorption and wide distribution into various tissues. researchgate.net This is often attributed to their lipophilic nature, which facilitates passage across cellular membranes. researchgate.net The modification of substituents on the quinolone ring is a key factor in determining bioavailability and metabolic rate. researchgate.net For instance, newer generations of fluoroquinolones with modified C-7 substituents exhibit excellent bioavailability, often between 85% to 100%. researchgate.net Given its structure, this compound would be expected to enter cells via passive diffusion, though specific transporters have not been identified.

Cytotoxicity Profiles on Human Cell Lines (e.g., HepG2, THP-1)

The cytotoxicity of this compound against specific human cell lines, such as the liver carcinoma cell line HepG2 and the monocytic cell line THP-1, has not been specifically reported. Cytotoxicity testing is a standard procedure to evaluate the potential of a compound to cause cell death.

For the HepG2 cell line, a common method is the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. nih.gov Another method involves using CellTiter-Glo, which quantifies ATP as an indicator of cell viability. reframedb.org For the THP-1 monocytic cell line, cytotoxicity can be assessed by measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells with damaged membranes, or through flow cytometry using viability dyes like propidium (B1200493) iodide (PI). nih.govresearchgate.net

While no specific data exists for this compound, the table below illustrates how such data would typically be presented.

Table 2: Illustrative Cytotoxicity Data Presentation

Cell Line Assay Method Incubation Time (hours) IC₅₀ (µM)
HepG2 SRB Assay 48 Data not available

Mechanism of Toxicity and Off-Target Effects

The precise mechanism of toxicity for this compound has not been elucidated. For the broader fluoroquinolone class, the primary mechanism of antibacterial action—inhibition of DNA gyrase and topoisomerase IV—is also the source of their selective toxicity against bacteria. nih.gov

In human cells, toxicity can arise from off-target effects. researchgate.netyoutube.com One potential off-target for fluoroquinolones is the human topoisomerase II enzyme, which could lead to DNA damage in human cells, particularly at high concentrations. nih.gov Another established mechanism of toxicity for some fluoroquinolones is phototoxicity. oup.com This occurs when the compound absorbs UVA light and induces the formation of active oxygen species (AOS), which can damage cellular components, including DNA. oup.com

The efficacy of many drugs can be influenced by off-target effects, where the compound interacts with unintended molecular targets. nih.govnih.gov Without specific studies, it is difficult to determine the off-target profile of this compound and its contribution to any potential toxicity.

Bioactivation Pathways (e.g., Nitroreductase-mediated)

Information regarding the specific bioactivation pathways of this compound is limited. In general, fluoroquinolones undergo biotransformation in the liver, primarily through oxidative mechanisms mediated by the cytochrome P-450 (CYP450) enzyme system. nih.govoup.com These metabolic alterations often occur on the piperazinyl moiety, which this compound lacks. nih.gov Metabolism can result in the formation of metabolites with different activity or toxicity profiles compared to the parent compound.

There is no evidence to suggest that this compound undergoes nitroreductase-mediated bioactivation. This pathway is specific to compounds containing a nitro group, which is absent in the structure of this compound.

Mutagenicity and Genotoxicity Assessments

Genotoxicity assessments evaluate the ability of a chemical to damage genetic material. Studies have been conducted on 7-fluoroquinoline (B188112), the parent aromatic system of the compound . Research has shown that 7-fluoroquinoline is capable of inducing unscheduled DNA synthesis (UDS) in rat hepatocytes. The UDS assay detects DNA repair synthesis following excision of damaged DNA, and a positive result is an indicator of genotoxic potential.

The broader class of fluoroquinolones has been evaluated in various genotoxicity tests. Several fluoroquinolones exhibit photomutagenic properties; upon concomitant irradiation with simulated solar light, they can cause DNA breakage and an increase in chromosomal aberrations in mammalian cells. oup.com Weak photomutagenic effects have also been observed in the bacterial reverse mutation assay, commonly known as the Ames test, using Salmonella typhimurium strains TA104 and TA100. oup.com This light-induced genotoxicity is thought to be mediated by the generation of active oxygen species. oup.com

Table 3: Summary of Genotoxicity Findings for Fluoroquinolines

Compound/Class Assay Cell/Organism System Finding
7-Fluoroquinoline Unscheduled DNA Synthesis (UDS) Rat Hepatocytes Positive (Induces UDS)
Fluoroquinolones (general) Chromosomal Aberration Test (with UVA) Chinese Hamster V79 Cells Positive (Photoclastogenic)
Fluoroquinolones (general) Comet Assay (with UVA) Mouse Lymphoma Cells Positive (Induces DNA breakage)

Future Directions and Research Perspectives for 7 Fluoroquinolin 2 1h One

Development of Novel Therapeutic Agents

The 7-fluoroquinolin-2(1H)-one core is a versatile foundation for the development of new therapeutic agents across various disease areas. The quinolone framework is associated with a broad spectrum of pharmacological effects, including antibacterial, anticancer, antiviral, anti-inflammatory, and antimalarial activities. mdpi.commdpi.comnih.gov Future research will likely focus on synthesizing novel derivatives of this compound to optimize potency and selectivity for specific therapeutic applications.

Key areas for development include:

Anticancer Agents: The quinolin-2-one nucleus is present in several antitumor drugs. ekb.eg Derivatives of fluoroquinolones have been specifically designed and synthesized as potential anticancer agents that target crucial cellular machinery like topoisomerase II. nih.gov Further modifications of the this compound structure could lead to new compounds that inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle, potentially at the G2/M phase. nih.gov

Antimicrobial Agents: The discovery that a fluorine atom at position-6 of the quinolone nucleus confers broad and potent antimicrobial activity was a major advance in the development of antibiotics like norfloxacin (B1679917) and ciprofloxacin. nih.gov While the subject compound has fluorine at the 7-position, this substitution pattern still holds significant promise for developing new antibacterial and antifungal agents, particularly in the face of growing antibiotic resistance. mdpi.com

Antiviral and Antiparasitic Drugs: The quinoline (B57606) scaffold is the basis for well-known drugs like the antimalarial chloroquine. ekb.eg Research into quinoline-based hybrids continues to yield compounds with activity against Plasmodium falciparum and various DNA and RNA viruses. nih.gov The this compound moiety could be incorporated into novel molecular hybrids to explore new treatments for malaria, leishmaniasis, and viral infections. nih.gov

Anti-inflammatory and Neuroprotective Agents: The quinolinone scaffold is known to exhibit anti-inflammatory and neuroprotective properties. mdpi.com Future work could involve creating derivatives of this compound to target pathways involved in inflammation and neurodegenerative diseases, such as Alzheimer's disease. mdpi.comnih.gov

Therapeutic AreaPotential Derivative TypeObserved Activity in Related ScaffoldsReference
OncologyHybrids with urea, thiazole, oxazolePotent cytotoxicity, Topoisomerase II inhibition, G2/M cell cycle arrest nih.govsapub.org
Infectious DiseasePiperazinyl and other C-7 modificationsBroad-spectrum antibacterial activity via DNA gyrase inhibition nih.gov
AntiparasiticHybrids with dihydropyrimidinone (DHPM)Antiplasmodial activity against chloroquine-resistant strains nih.gov
AntiviralMolecular hybridsInhibitory activity against cytomegalovirus nih.gov
NeuroprotectionCarboxamide derivativesPotential application in Alzheimer's disease mdpi.comnih.gov

Exploration of New Pharmacological Targets

A key future direction for this compound is its use as a chemical probe and a scaffold to discover and validate novel pharmacological targets. The versatility of the quinoline ring system allows it to interact with a wide range of biological macromolecules, making it an ideal starting point for target identification campaigns. nih.gov

Future research can be directed toward:

Kinase Inhibition: Numerous quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Specific targets include c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) receptors, as well as downstream pathway components like PI3K and mTOR. nih.gov Derivatives of this compound could be designed to target the ATP-binding site of specific kinases involved in oncogenesis.

Chaperone Protein Inhibition: The 90-kDa heat shock protein (Hsp90) is a molecular chaperone essential for the stability and function of many proteins required for tumor cell survival. nih.gov Novel 3-(heteroaryl)quinolin-2(1H)-ones have been synthesized and evaluated as Hsp90 inhibitors, suggesting that the this compound core could be similarly functionalized to target this important anticancer objective. nih.gov

Epigenetic Targets: Histone deacetylases (HDACs) are important epigenetic modulators and are validated targets for cancer therapy. A novel series of potent, class I-selective HDAC inhibitors was developed based on a 6-fluoroquinoline (B108479) scaffold, highlighting the potential for fluorinated quinolines to interact with this class of enzymes. nih.gov This provides a strong rationale for exploring this compound derivatives as potential epigenetic drugs.

Novel Bacterial Targets: Beyond the classical target of DNA gyrase, quinoline compounds have been found to inhibit other essential bacterial processes. nih.gov Recent studies have identified the c-ring of ATP synthase in Pseudomonas aeruginosa as a target for novel quinoline derivatives, opening a new avenue for antibiotic development. acs.org

Immune System Modulation: Quinoline-3-carboxamide has been shown to bind to the S100A9 protein, which is involved in regulating immune responses. sciencedaily.com This finding suggests that quinoline-based structures could be developed to target proteins involved in autoimmune diseases like multiple sclerosis and systemic lupus erythematosus. sciencedaily.com

Pharmacological Target ClassSpecific Target ExampleTherapeutic IndicationReference
Protein KinasesEGFR, c-Met, VEGF-R, PI3K, CDKCancer nih.govnih.gov
Bacterial EnzymesDNA Gyrase, ATP Synthase c-ringBacterial Infections nih.govacs.org
Chaperone ProteinsHeat shock protein 90 (Hsp90)Cancer nih.gov
Epigenetic EnzymesHistone Deacetylase (HDAC) Class ICancer nih.gov
Immune ModulatorsS100A9Autoimmune Diseases sciencedaily.com

Advanced Material Science Applications

Beyond its biomedical potential, the this compound structure possesses intrinsic properties that make it a candidate for research in advanced material science. The incorporation of fluorine atoms into conjugated organic systems is known to influence their electronic properties, thermal stability, and solid-state packing, which are critical for electronic and optoelectronic applications. researchgate.netrsc.org

Prospective research areas include:

Organic Light-Emitting Diodes (OLEDs): Quinoline-based materials, particularly metal complexes like tris-(8-hydroxyquinoline) aluminum (Alq3), are widely used in OLEDs due to their stability and luminescent properties. researchgate.net The presence of fluorine atoms can modulate the luminescent characteristics of such complexes. researchgate.net Therefore, this compound and its derivatives could be explored as new emitters or host materials for more efficient and stable OLED devices.

Organic Semiconductors: Fluorination is a key strategy for developing n-type or ambipolar organic semiconductors. rsc.org The electron-withdrawing nature of fluorine lowers both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org This makes this compound a promising building block for synthesizing novel materials for organic field-effect transistors (OFETs).

Photodetectors and Sensors: Organic compounds with conjugated double bonds, such as quinoline, are prospective materials for optical sensors because they can absorb electromagnetic waves. uny.ac.id Conjugation with metals can shift the photosensitivity of quinoline from the ultraviolet to the visible and infrared regions. uny.ac.id The specific electronic properties conferred by the 7-fluoro substitution could be harnessed to develop novel photodetectors or chemosensors.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. yesilscience.com For a scaffold like this compound, these computational tools can dramatically accelerate the design-make-test-analyze cycle.

Future applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can explore the vast chemical space to design novel molecules from scratch. yesilscience.comfrontiersin.org Using this compound as a base scaffold, these algorithms can suggest optimal substitutions ("scaffold decoration") or entirely new, related core structures ("scaffold hopping") to maximize binding affinity for a specific target while maintaining desirable drug-like properties. frontiersin.org Structure-based generative AI can design molecules that optimize interactions within a target's binding pocket. digitellinc.com

Property Prediction: AI/ML models can be trained to predict various properties of newly designed derivatives before they are synthesized. This includes forecasting biological activity against specific targets, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Synthesis Planning: AI tools are being developed to assist chemists in planning efficient synthetic routes for complex molecules. By analyzing vast databases of chemical reactions, these platforms can propose step-by-step pathways to create the novel this compound derivatives designed by generative models, streamlining a traditionally time-consuming process.

AI/ML ApplicationSpecific Task for this compoundPotential ImpactReference
Generative ModelsDesign novel derivatives with optimized 3D structures for a given target (e.g., a specific kinase).Rapid identification of novel hit compounds with high predicted efficacy. yesilscience.comdigitellinc.com
Predictive Modeling (QSAR)Forecast the biological activity, selectivity, and ADMET properties of virtual compounds.Prioritization of synthetic efforts, reducing costs and failure rates. mdpi.com
Scaffold Hopping AlgorithmsGenerate structurally distinct molecules that retain the key binding features of an active this compound derivative.Discovery of new chemical series with improved properties or freedom to operate. frontiersin.org
Retrosynthesis PredictionPropose efficient and viable chemical synthesis routes for newly designed molecules.Acceleration of the "make" phase in the drug discovery cycle. frontiersin.org

Q & A

Basic Research Questions

What are the standard synthetic routes for 7-Fluoroquinolin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves fluorination of a quinoline precursor followed by functional group modifications. A common approach includes:

Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the lactam ring .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :

  • Monitor reaction temperature (e.g., 0–5°C for fluorination to minimize side reactions).
  • Use catalytic bases (e.g., K₂CO₃) to enhance cyclization efficiency.
  • Characterize intermediates via LC-MS to track progress .

How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR :
    • ¹⁹F NMR to confirm fluorine substitution at C7 (δ ~ -120 to -140 ppm) .
    • ¹H NMR to verify lactam proton (NH, δ ~ 10–12 ppm) and aromatic protons.
  • XRD : Single-crystal X-ray diffraction to resolve bond angles and confirm the planar quinoline core .
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
    Data Cross-Validation : Compare experimental spectra with computational predictions (DFT-based NMR simulations) .

What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition :
    • Fluorescence-based assays for kinase inhibition (e.g., EGFR, IC₅₀ determination) .
  • Cytotoxicity :
    • MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
      Key Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks.

Advanced Research Questions

How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the quinoline ring, directing electrophilic substitutions to the C5/C8 positions. Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces .
  • Steric Effects : The C7 fluorine minimally impacts steric bulk, enabling Suzuki-Miyaura coupling at C3/C4 with aryl boronic acids. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/EtOH) .
    Case Study : Compare coupling yields of 7-fluoro vs. 7-chloro analogs to isolate fluorine’s role .

How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • Modification Sites :
    • C3/C4 : Introduce hydrophilic groups (e.g., -OH, -NH₂) to enhance solubility.
    • N1 : Alkyl substitutions (e.g., methyl, cyclopropyl) to modulate logP .
  • In Silico Tools :
    • Use SwissADME to predict bioavailability and CYP450 interactions.
    • Molecular docking (AutoDock Vina) to optimize target binding (e.g., DNA gyrase) .
      Validation : Synthesize derivatives and compare in vitro ADME profiles (e.g., Caco-2 permeability).

What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

  • Dynamic Effects : NMR captures time-averaged conformations, while XRD shows static structures. For flexible substituents (e.g., hydroxymethyl), use variable-temperature NMR to detect rotational barriers .
  • Tautomerism : Lactam-lactim tautomerism can cause NMR signal splitting. Confirm dominant tautomer via IR (C=O stretch ~1680 cm⁻¹) and XRD .
    Example : Discrepancies in NH proton chemical shifts may arise from hydrogen bonding—compare DMSO-d₆ vs. CDCl₃ spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Fluoroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.